E260

Catalog No.
S601681
CAS No.
64-19-7
M.F
C2H4O2
C2H4O2
CH3COOH
M. Wt
60.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E260

CAS Number

64-19-7

Product Name

E260

IUPAC Name

acetic acid

Molecular Formula

C2H4O2
C2H4O2
CH3COOH

Molecular Weight

60.05 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Miscible with water
Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide
Miscible with glycerol; insoluble in carbon disulfide
1000.0 mg/mL
Solubility in water: miscible
miscible with water, alcohol, and glycerrin
Miscible

Synonyms

Aci-Jel; E 260; Ethanoic Acid; Ethanoic Acid Monomer; Ethylic Acid; Glacial Acetic Acid; Methanecarboxylic Acid; NSC 111201; NSC 112209; NSC 115870; NSC 127175; NSC 132953; NSC 406306; Vinegar Acid

Canonical SMILES

CC(=O)O

The exact mass of the compound Acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992)1000000 mg/l (at 25 °c)16.65 m1000 mg/ml at 25 °cmiscible with watermiscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfidemiscible with glycerol; insoluble in carbon disulfide1000.0 mg/mlsolubility in water: misciblemiscible with water, alcohol, and glycerrinmiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406306. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

E260, universally known as glacial acetic acid (CAS 64-19-7) in its anhydrous form, is a fundamental two-carbon carboxylic acid that serves as a critical solvent, chemical precursor, and pH-regulating agent across industrial and laboratory workflows. Characterized by its pungent odor, high boiling point (118.1 °C), and hydrophilic protic nature, it operates as a highly versatile medium for both polar and non-polar compounds [1]. In procurement contexts, the distinction between standard aqueous acetic acid and the glacial (>99.8% purity) grade is paramount, as the anhydrous form provides a strictly controlled low-dielectric environment essential for moisture-sensitive organic syntheses, esterifications, and catalytic processes . Its baseline value lies in its predictable weak acidity (pKa 4.76), which allows for precise buffering and mild acid catalysis without the destructive potential of stronger mineral or halogenated organic acids[1].

Substituting glacial acetic acid with shorter-chain analogs like formic acid or highly fluorinated options like trifluoroacetic acid (TFA) fundamentally alters process chemistry and formulation stability. Formic acid, lacking a methyl group to stabilize its conjugate base, is approximately ten times more acidic and acts as a reducing agent, which can trigger unwanted redox side reactions or degrade acid-sensitive substrates during formulation . Conversely, replacing it with TFA introduces extreme acidity and lower oxidative stability, leading to potential homolytic carbon-carbon bond cleavage in advanced catalytic environments[1]. Furthermore, substituting glacial acetic acid with standard aqueous acetic acid introduces water that drastically raises the dielectric constant, poisons moisture-sensitive catalysts, and shifts the equilibrium of esterification reactions toward hydrolysis . Therefore, procuring exact glacial acetic acid is mandatory for maintaining the specific polarity, mild acidity, and oxidative stability required in targeted chemical manufacturing.

Mild Acidity for Controlled Catalysis and Buffering

In comparative assessments of carboxylic acid strength, acetic acid demonstrates a significantly milder acidity profile compared to its shorter-chain analog, formic acid. The presence of the electron-donating methyl group in acetic acid destabilizes the acetate conjugate base relative to the formate ion, resulting in a pKa of 4.76 for acetic acid versus 3.75 for formic acid . This approximately ten-fold difference in proton donation capacity means that acetic acid provides a much more controlled acidic environment.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DataAcetic acid (pKa 4.76)
Comparator Or BaselineFormic acid (pKa 3.75)
Quantified DifferenceAcetic acid is approximately 10 times weaker as a proton donor.
ConditionsAqueous solution standard conditions

Enables precise pH buffering and mild acid catalysis without the risk of over-acidification or substrate degradation associated with stronger organic acids.

Higher Oxidative Stability in Electrocatalytic Environments

When utilized as a solvent in aggressive oxidative environments, such as the electrocatalytic oxyesterification of hydrocarbons, acetic acid exhibits higher structural stability compared to halogenated alternatives. An analysis of carbon-carbon bond dissociation energies (BDE) reveals that acetic acid possesses a C-C BDE of 92.0 kcal/mol, which is notably higher than that of trifluoroacetic acid (TFA) at 88.6 kcal/mol and dichloroacetic acid at 79.8 kcal/mol [1]. This higher bond strength prevents the unwanted homolytic cleavage of the carboxylate ligand during high-potential catalytic cycles.

Evidence DimensionC-C Bond Dissociation Energy (BDE)
Target Compound DataAcetic acid (92.0 kcal/mol)
Comparator Or BaselineTrifluoroacetic acid (88.6 kcal/mol)
Quantified DifferenceAcetic acid has a 3.4 kcal/mol higher C-C bond dissociation energy.
ConditionsElectrocatalytic oxyesterification solvent evaluation

Ensures the solvent remains intact and does not generate interfering radical byproducts during high-energy oxidative chemical manufacturing.

Enhanced Antimicrobial Efficacy in Formulations

In formulation contexts requiring antimicrobial control, acetic acid demonstrates stronger efficacy than widely used alternatives like lactic acid against key bacterial pathogens. Quantitative microbiological assays show that acetic acid achieves a significantly lower Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae compared to lactic acid [1]. The higher pKa of acetic acid allows a greater proportion of the molecule to remain undissociated at formulation pH, facilitating rapid diffusion across bacterial cell membranes to acidify the cytoplasm and halt growth.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Gram-negative pathogens
Target Compound DataAcetic acid (lower MIC, stronger bactericidal effect)
Comparator Or BaselineLactic acid (higher MIC, weaker bactericidal effect)
Quantified DifferenceAcetic acid provides statistically stronger growth inhibition (p < 0.05) than lactic acid for E. coli and K. pneumoniae.
ConditionsBroth microdilution assays for organic acid antimicrobial efficacy

Allows formulators to achieve robust microbial stability at lower inclusion rates, optimizing cost and reducing the overall chemical burden in the final product.

Broadened Dual Miscibility via Low Dielectric Constant

Glacial acetic acid serves as a highly effective amphiphilic solvent due to its low relative static dielectric constant of 6.2, which stands in stark contrast to highly polar solvents like water, which has a dielectric constant of approximately 80 . Despite being a hydrophilic protic solvent, this low dielectric constant enables glacial acetic acid to dissolve not only polar inorganic salts but also non-polar organic compounds such as oils and higher alkanes up to octane [1].

Evidence DimensionRelative static dielectric constant
Target Compound DataGlacial acetic acid (6.2)
Comparator Or BaselineWater (~80)
Quantified DifferenceGlacial acetic acid has a dramatically lower dielectric constant while retaining protic solvent characteristics.
ConditionsStandard liquid phase solvent properties at room temperature

Makes glacial acetic acid an indispensable bridge solvent for reactions requiring the simultaneous dissolution of polar catalysts and non-polar organic substrates.

Moisture-Sensitive Esterification and Condensation Reactions

The anhydrous nature and low dielectric constant of glacial acetic acid make it the required solvent and reactant for driving esterifications to completion without the hydrolysis risks associated with aqueous substitutes .

Mild Acid Catalysis in API Synthesis

Leveraging its pKa of 4.76, acetic acid is selected over formic acid or TFA when synthesizing acid-sensitive active pharmaceutical ingredients, providing sufficient protonation to drive reactions without degrading delicate functional groups .

Solvent Medium for Aggressive Oxidation Processes

Due to its high C-C bond dissociation energy (92.0 kcal/mol), acetic acid is the preferred solvent for high-potential electrocatalytic oxidations where halogenated acids like TFA would undergo homolytic cleavage [1].

High-Efficacy Industrial and Agricultural Preservation

Utilizing its low MIC against Gram-negative pathogens, acetic acid is formulated into agricultural and industrial preservatives to achieve robust microbial stability at lower inclusion rates than lactic acid [2].

Physical Description

Acetic acid, glacial appears as a clear colorless liquid with a strong odor of vinegar. Flash point 104 °F. Density 8.8 lb / gal. Corrosive to metals and tissue. Used to make other chemicals, as a food additive, and in petroleum production.
Acetic acid, solution, more than 10% but not more than 80% acid appears as a colorless aqueous solution. Smells like vinegar. Corrosive to metals and tissue.
Acetic acid, solution, more than 80% acid is a clear colorless aqueous solution with a pungent odor.
NKRA; Liquid, Other Solid; Liquid
Clear, colourless liquid having a pungent, characteristic odour
Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH]
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
clear, colourless liquid/pungent odour
Colorless liquid or crystals with a sour, vinegar-like odor.
Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.]

Color/Form

Clear, colorless liquid
Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution).

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

60.021129366 Da

Monoisotopic Mass

60.021129366 Da

Boiling Point

244 °F at 760 mmHg (NTP, 1992)
117.9 °C
118Â °C
244 °F

Flash Point

104 °F (NTP, 1992)
103 °F (NFPA, 2010)
The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C
103 °F (39 °C) Closed cup
112 °F (open cup); 104 °F (closed cup)
39Â °C c.c.
103 °F

Heavy Atom Count

4

Taste

Burning taste

Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.07 (Air = 1)
Relative vapor density (air = 1): 2.1

Density

1.051 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0446 g/cu cm at 25 °C
Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing
Relative density (water = 1): 1.05
1.049
1.05

LogP

-0.17
-0.17 (LogP)
-0.17
log Kow = -0.17

Odor

Pungent
Sour, vinegar-like odo

Odor Threshold

Odor Threshold Low: 0.03 [ppm]
Odor Threshold High: 0.15 [ppm]
Detection odor threshold from AIHA (mean = 0.074 ppm)
Odor Threshold Range: 0.21 to 1.0 ppm
Detection in air is 24.3 ppm (chemically pure)
Odor low: 2.5 mg/cu m; Odor high: 2,500 mg/cu m.

Decomposition

When heated to decomposition it emits irritating fumes.

Melting Point

61.9 °F (NTP, 1992)
16.635 °C
16.6 °C
16.7Â °C
62 °F

UNII

Q40Q9N063P

Related CAS

6993-75-5

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

IDENTIFICATION: Acetic acid is a naturally-occurring substance in plants and animals. Acetic acid is found in the atmosphere, ocean water, and rain. Acetic acid is formed in the air by reaction of hydrocarbons with ozone. Acetic acid is a colorless liquid or crystals with a sour, vinegar-like odor and burning taste. In its pure form, acetic acid is a solid below 62 degrees F. At concentrated solution, It is volatile, reactive, and flammable. Acetic acid is very soluble in water. USE: Acetic acid is widely used to make other chemicals, for etching metals, as a solvent and in chemical laboratory analysis. Acetic acid is used for fabric dyeing, production of nylon and in leather tanning. Common vinegar contains about 6% acetic acid. It is used in food canning as an additive or flavoring and in medicines. Acetic acid is also used as an herbicide for broadleaf weeds and weed grasses. Acetic acid can be formed from the biodegradation of petroleum chemicals in groundwater. EXPOSURE: Human exposure to acetic acid is most likely to occur from ingestion of foods, wines, and ciders consumed in the normal diet. Skin contact with rainwater may also be a route of exposure. Exposure may also occur via household cleaning products containing acetic acid. Acetic acid is one of the major chemicals found inside manufactured and site-built houses. Air can be contaminated with acetic acid vapors from gasoline and diesel exhaust and smoke from incinerators and forest fires. Inhalation exposure may also occur by breathing cigarette smoke. Acetic acid can be found in air, water and soil after release from the manufacture of other chemicals, use in many industries, and smoke from fires. It is quickly broken down in air. It evaporates from shallow soils and surface water. Acetic acid can pass through the soil into groundwater. It can be formed from the biodegradation of petroleum chemicals in groundwater. Acetic acid that remains in soil or water is rapidly broken down by bacteria or other microorganisms. Acetic acid is not expected to build up in animals. RISK: Common dilute solutions of acetic acid have a relatively low vapor pressure. These solutions present little inhalation danger at normal temperatures. Health effects are most often seen in workers. These effects can be caused by breathing in high levels of acetic acid. Health effects could include pneumonia, sore throat, bronchitis, damage of dental enamel, and eye irritation. High levels of acetic acid can produce burns on the skin. Ingestion of high concentrations of acetic acid may cause severe corrosion of mouth and digestive tract, vomiting, diarrhea, circulatory collapse, uremia and death. Limited data indicate that acetic acid is not a human carcinogen according to the FDA's Generally Recognized as Safe database. (1-5; SRC, 2014)

Drug Indication

Used to treat infections in the ear canal.

Therapeutic Uses

BACKGROUND: Ultrasound (US)-guided percutaneous acetic acid injection therapy (PAIT) is effective for patients with hepatocellular carcinoma (HCC). This study aimed to determine the occurrence and predictive value of persistent intra-tumoral retention of acetic acid after PAIT. METHODS: /The trial/ prospectively studied 60 (52 M, mean age 68 +/- 10 years) patients with 72 HCC nodules (45 < or = 3 cm) treated with PAIT. The presence of post-treatment persistent retention of acetic acid, defined as a homogeneous and highly hyperechoid mass in US appearance 3 days after completion of the treatment, was correlated with the treatment response. RESULTS: The mean size of the treated tumor was 2.9 +/- 1.0 cm (range 1.5-5 cm). Thirty (42%) HCC nodules showed complete tumor necrosis demonstrated by contrast-enhanced dynamic CT. Complete response was found in 22 (69%) of 32 nodules showing persistent intra-tumoral retention of acetic acid (P < 0.001). Small (< or = 3 cm) tumor size was also significantly associated with complete tumor necrosis (P = 0.001). There were no significant differences of the injection volume and treatment sessions between those with and without complete tumor necrosis in either small or large (> 3 cm) HCC (P > 0.1). Multivariate logistic regression analysis showed that persistent retention of acetic acid (odds ratio (OR) 10.4, 95% confidence interval (CI) 3.1-34.7; P < 0.001) and tumor size < or = 3 cm (OR 6.8, 95%, CI 1.8-25.8; P = 0.002) were independent factors predicting complete tumor necrosis. CONCLUSIONS: The presence of persistent retention of acetic acid is associated with a favorable response and may predict complete tumor necrosis after PAIT.
EXPL THER BACKGROUND AND AIM: Application of acetic acid topically to the mucosal or serosal side of the stomach has been well used to create a chronic gastric ulcer model. The aim of the present study was to apply it as a new cytoreductive approach in a mouse model of gastric cancer. METHODS: A total of 43 genetically engineered mice, the so-called (INS-GAS) mice that develop spontaneously gastric cancer at 10-14 months of age, were included. Acetic acid-induced ulcer method was applied to mice under isofluran anesthesia. The ulcer at the cancer side was made by exposing either the anterior serosal or posterior mucosal side of gastric wall to 0.1 mL of 60% or 100% acetic acid for 30 or 60 s with a cylindrical metal mold (4 mm ID). Route to the serosal side was intra-abdominal and one to the mucosal side was through a small hole made in the forestomach. The opposite side of gastric wall (no treatment with acetic acid) was used as the corresponding control. After the mice were sacrificed, the stomachs were collected 1, 3, 6 hrs or 1, 3 and 7 days, postoperatively, and evaluated by visual inspection and histology. RESULTS: Gastric cancer was found in both the anterior and posterior walls of the corpus in all 43 mice. Intraluminal pH value was between 11 and 13. Severe necrosis in the cancer was observed in the side exposing to acetic acid, but not in the control side, shortly after the treatment (i.e. within 30 or 60 min). The muscularis mucosa and muscle layers were less damaged, regardless of the side of the treatment. Ulcer formation in the cancer took place 1, 3 or 7 days later. The ulcer depth was sometimes at the muscularis mucosa and muscle layers. At 3 and 7 days, regeneration of epithelial cells was clearly observed in the ulcer margin in the stomach of mice. CONCLUSIONS: Topical application of acetic acid either from mucosal or serosal surface promptly caused the necrosis of tumor, suggesting the potential approach of this simple and reliable method as a cytoreductive treatment of gastric cancer in patients through endoscopy or laparoscopy.
MEDICATION (Vet): Vesicant, caustic, destructive of warts.
EXPL THER OBJECTIVE: To investigate whether enhancing vaginal acidity improves the success of medical abortions in the midtrimester. METHODS: A double-blind, randomized, placebo-controlled trial was conducted with 48 women with missed midtrimester abortions. Twice daily, the study participants (n=24) were treated with a 3% acetic acid gel and the controls (n=24) with a placebo gel, starting 2 days prior to initiating the misoprostol treatment. The primary outcome measures were the rates of successful abortion within 24 and 48 hours. Secondary measures included gel tolerability and adverse effects of the misoprostol treatment. RESULTS: The success rates were higher in the study group, within both 24 hours (11/23 vs 3/24; P=0.011) and 48 hours (18/23 vs 6/24; P<0.001). Among the women with a vaginal pH of 5 or higher at baseline, acidic gel was also associated with higher success rates within 24 hours (8/13 vs 2/15; P<0.01) and 48 hours (13/13 vs 3/15; P<0,001). The vaginal gels were well tolerated and the misoprostol treatment produced no serious adverse effects. CONCLUSION: A 3% acetic acid gel appears to be an effective and safe preparatory adjuvant to vaginal misoprostol treatment for midtrimester medical abortions, especially in women with a vaginal pH of 5 or higher...
... Thirty-five patients with histologically confirmed high-grade squamous intraepithelial lesions of the cervix entered the study. ...Telomerase activity was detectable in 27 of 35 (77.1%) fresh tissue samples, 15 of 35 (42.9%) tissue samples swabbed with 5% acetic acid, and 0 of 10 (0%) normal cervical tissue samples, respectively. Twelve samples became telomerase negative after 5% acetic acid applied. Among the 15 telomerase-positive tissue samples swabbed with 5% acetic acid, 12 had relative weak telomerase activity compared to corresponding fresh tissue samples, the other 3 remained the same.

Pharmacology

Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AD - Organic acids
G01AD02 - Acetic acid
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA10 - Acetic acid

Mechanism of Action

Although acetic acid has been shown to induce apoptosis in yeast, the exact apoptotic mechanisms remain unknown. Here, /the study examined/ the effects of acetic acid treatment on yeast cells by 2-DE, revealing alterations in the levels of proteins directly or indirectly linked with the target of rapamycin (TOR) pathway: amino-acid biosynthesis, transcription/translation machinery, carbohydrate metabolism, nucleotide biosynthesis, stress response, protein turnover and cell cycle. The increased levels of proteins involved in amino-acid biosynthesis presented a counteracting response to a severe intracellular amino-acid starvation induced by acetic acid. Deletion of GCN4 and GCN2 encoding key players of general amino-acid control (GAAC) system caused a higher resistance to acetic acid indicating an involvement of Gcn4p/Gcn2p in the apoptotic signaling. Involvement of the TOR pathway in acetic acid-induced apoptosis was also reflected by the higher survival rates associated to a terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL)-negative phenotype and lower reactive oxygen species levels of Deltator1 cells. In addition, deletion mutants for several downstream mediators of the TOR pathway revealed that apoptotic signaling involves the phosphatases Pph21p and Pph22p but not Sit4p. Altogether, /these/ results indicate that GAAC and TOR pathways (Tor1p) are involved in the signaling of acetic acid-induced apoptosis.
Acetic acid was found to have actions on urinary bladder smooth muscle in /the/ routine ion channel screening assays. Numerous studies have examined the mechanisms of bladder irritation by acetic acid; however, the direct effect of acetic acid on ion channels in detrusor smooth muscle cells has not been evaluated. /The study/ used whole-cell patch-clamp techniques to examine the effect of acetic acid on large-conductance Ca2+-activated K+ channels (BKCa) from guinea pig detrusor smooth muscle cells and CHO cells expressing recombinant human BKCaalphabeta1 (CHO BKCaalphabeta1) and human BKCaalpha (CHO BKCaalpha). Acetic acid activated BKCa currents in a concentration-dependent (0.01% to 0.05% v/v) manner in all the cell systems studied. Acetic acid (0.05%) increased BKCa current at +30 mV by 2764 +/- 918% (n=8) in guinea pig detrusor smooth muscle cells. Acetic acid (0.03%) shifted the V1/2 of conductance-voltage curve by 64 +/- 14 (n=5), 128 +/- 14 (n=5), and 126 +/- 12 mV (n=4) in CHO BKCaalpha, CHO BKCaalphabeta1 and detrusor smooth muscle cells, respectively. This effect of acetic acid was found to be independent of pH and was also not produced by its salt form, sodium acetate. Automated patch-clamp experiments also showed similar activation of CHO BKCaalphabeta1 by acetic acid. In conclusion, acetic acid directly activates BKCa channels in detrusor smooth muscle cells. This novel study necessitates caution while interpreting the results from acetic acid bladder irritation model.
/It was/ previously shown that acetic acid activates a mitochondria-dependent death process in Saccharomyces cerevisiae and that the ADP/ATP carrier (AAC) is required for mitochondrial outer membrane permeabilization and cytochrome c release. Mitochondrial fragmentation and degradation have also been shown in response to this death stimulus. Herein, /the study/ show that autophagy is not active in cells undergoing acetic acid-induced apoptosis and is therefore not responsible for mitochondrial degradation. Furthermore, /the study/ found that the vacuolar protease Pep4p and the AAC proteins have a role in mitochondrial degradation using yeast genetic approaches. Depletion and overexpression of Pep4p, an orthologue of human cathepsin D, delays and enhances mitochondrial degradation respectively. Moreover, Pep4p is released from the vacuole into the cytosol in response to acetic acid treatment. AAC-deleted cells also show a decrease in mitochondrial degradation in response to acetic acid and are not defective in Pep4p release. Therefore, AAC proteins seem to affect mitochondrial degradation at a step subsequent to Pep4p release, possibly triggering degradation through their involvement in mitochondrial permeabilization. The finding that both mitochondrial AAC proteins and the vacuolar Pep4p interfere with mitochondrial degradation suggests a complex regulation and interplay between mitochondria and the vacuole in yeast programmed cell death.

Vapor Pressure

11.4 mmHg at 68 °F ; 20 mmHg at 86 °F (NTP, 1992)
15.7 [mmHg]
15.7 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20Â °C: 1.5
11 mmHg

Pictograms

Flammable

Flammable;Corrosive

Impurities

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE
Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found.

Other CAS

64-19-7
68475-71-8
2570-63-0
77671-22-8

Absorption Distribution and Excretion

Acetic acid is absorbed from the GI tract and through the lung.

Metabolism Metabolites

Acetic acid ... is readily metabolized by most tissues and may give rise to the production of ketone bodies as intermediates. In vitro, acetate is incorporated into phospholipids, neutral lipids, steroids, sterols, and saturated and unsaturated fatty acids in a variety of human and animal tissue preparations. ...Metabolism of 14(C) acetate in mice results in radioactivity associated with the protein fractions of plasma and most major tissues.
In the body, acetic acid is partially converted into formic acid.
When dogs were administered large doses (1-2 g/kg ip or sc) of sodium acetate, only small amounts appeared in the urine, which is evidence of the rapid utilization of acetic acid.
Acetic Acid is a known human metabolite of acetaldehyde.
Acetic acid is is absorbed from the gastrointestinal tract and through the lungs. It is completely oxidized by the tissues, with metabolism involving the formation of ketone bodies. The products of acetic acid are used in the formation of glycogen, as intermediates of carbohydrates and fatty acid synthesis, and in cholesterol synthesis. In addition, acetic acid participates in the acetylation of amines and formation of proteins of plasma, liver, kidney, gut mucosa, muscle, and brain. (L1886)

Wikipedia

Acetic acid
Orthoacetic_acid

Drug Warnings

... Glacial acetic acid is widely used as a substitute for chemical peeling because it is readily ... available and affordable. However, its use can result in a number of serious complications. A 28-year-old female patient was admitted to /the/ hospital with deep second-degree chemical burns on her face caused by the application of a mixture of glacial acetic acid and flour for chemical peeling. During a 6-month follow-up, hypertrophic scarring developed on the both nasolabial folds despite scar management. Glacial acetic acid is a concentrated form of the organic acid, which gives vinegar its sour taste and pungent smell, and it is also an important reagent during the production of organic compounds. Unfortunately, misleading information regarding the use of glacial acetic acid for chemical peeling is causing serious chemical burns. Furthermore, there is high possibility of a poor prognosis, which includes inflammation, hypertrophic scar formation and pigmentation associated with its misuse. ...
The enhanced toxicity of acid instilled directly into the rectum, without benefit of dilution and neutralization in the upper intestine, is evident in a case of acetic acid intoxication by accidental rectal administration of 50 mL of 9% acetic acid to a 5-yr-old boy. The complications included necrosis of the colon, acute renal failure, acute liver dysfunction, disseminated intravascular coagulopathy (DIC) and sepsis.
In two patients, accidental application of acetic acid to the eyes followed very quickly by irrigation with water resulted in immediate corneal opacification. ... Regeneration of the epithelium took many months, but corneal anesthesia and opacity were permanent.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACID; ACIDITY_REGULATOR; PRESERVATIVE; -> JECFA Functional Classes
Herbicides, Transformation products
Cosmetics -> Buffering

Methods of Manufacturing

The major routes for synthetic acetic acid include methanol carbonylation, acetaldehyde oxidation, butane/naphtha oxidation, and methyl acetate carbonylation. Comparatively small amounts are generated by butane liquid-phase oxidation, direct ethanol oxidation, and synthesis gas.
Obtained in the destructive distillation of wood; from acetylene and water, via acetaldehyde by oxidation with air.
Liquid- and vapor-phase oxidation of petroleum gases (with catalyst); ... oxidation of acetaldehyde; ... reaction of methanol and carbon monoxide (with catalyst; this is the most cost efficient method and has been in general use for some years); ... fermentative oxidation of ethanol.
Acetaldehyde (air oxidation): acetaldehyde + oxygen (Hoechst-Shawinigan process; coproduced with acetic anhydride): acetaldehyde (air oxidation; coproduced with peracetic acid): methanol + carbon monoxide (BASF/Monsanto carbonylation processes): methanol + carbon monoxide (BP acetyls process; coproduced with acetic anhydride): naphtha, heavy (liquid-phase oxidation; coproduced with acetone/methyl ethyl ketone/formic acid/propionic acid): n-butane (Celanese LPO process; coproduced with methanol/ethanol/acetone/methyl ethyl ketone/formic acid/propionic acid/n-butyric acid/methyl formate): acetic anhydride + cotton linters/bleached wood pulp (acetylation/partial hydrolysis; byproduct of cellulose acetate production)

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Food, beverage, and tobacco product manufacturing
Textiles, apparel, and leather manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Wholesale and Retail Trade
Transportation Equipment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Petroleum Refineries
Other (requires additional information)
Fabricated Metal Product Manufacturing
Plastics Product Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Pharmaceutical and Medicine Manufacturing
Services
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Explosives Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Acetic acid: ACTIVE
The FMC plant at Bayport, TX was shut down in 1982. Plants idled or on standby in 1984: Borden, Geismar, TX; Celanese, Bay City, TX and Clear Lake, TX; Union Carbide, Brownsville, TX
Measurements of delta (13)C and (14)C-activity were performed on vinegars from various known sources. Natural vinegar can be distinguished from petrochemical acetic acid by (14)C-analysis. Natural vinegar currently gives values of greater than 112% of modern activity; petrochemical acetic acid yields values of 0% of modern activity. These techniques are applied to a series of retail vinegars.
About half of the world production comes from methanol carbonylation and about one-third from acetaldehyde oxidation. Another tenth of the world capacity can be attributed to butane-naphtha liquid-phase oxidation.
Acetic acid, providing the concentration is greater than 99%, may be stored and shipped in aluminum. Aluminum slowly corrodes forming a layer of basic aluminum acetate that prevents further corrosion.
Glacial acetic acid is the pure compound (99.8% min), as distinguished from the usual water solutions known as acetic acid.

Analytic Laboratory Methods

Method: NIOSH 1603, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: acetic acid; Matrix: air; Detection Limit: 0.01 mg per sample.
Method: OSHA ID-186SG; Procedure: ion chromatography; Analyte: acetic acid; Matrix: air; Detection Limit: 0.006 ppm.
Method: OSHA PV2119; Procedure: ion chromatography using conductivity detector; Analyte: acetic acid; Matrix: air; Detection Limit: 2.9 ppb.
Method: AOAC 945.52, Fatty Acids (Volatile) in Seafood; Procedure: Chromatographic separation; Analyte: acetic acid; Matrix: seafood; Detection Level: Not provided.
For more Analytic Laboratory Methods (Complete) data for ACETIC ACID (9 total), please visit the HSDB record page.

Storage Conditions

Store in a dry, well-ventilated place. Separate from oxidizing materials and alkaline substances.
Fireproof. Separate from food and feedstuffs. Keep in a well-ventilated room.
... Quantities greater than 1 liter should be stored in tightly sealed metal containers in areas separate from oxidizers.

Interactions

Pain increases the rate, frequency, or intensity of some behaviors (eg, withdrawal responses) and suppresses other behaviors (eg, feeding). /The study is/ developing assays to test analgesic drug candidates using measurements of pain-suppressed rather than pain-elicited behaviors. Such assays may model important aspects of clinical pain and provide a means for distinguishing true analgesics from drugs that produce motor impairment. The present study compared effects of the mu opioid analgesic morphine and the nonanalgesic neuroleptic haloperidol on intraperitoneal acetic acid-induced writhing (a pain-elicited behavior) and suppression of feeding behavior (a pain-suppressed behavior). In feeding studies, C57BL/6J mice were given access to a dish containing 8 mL Ensure (trade mark) liquid food (0-100% in water) during daily sessions (7.5-120 min). Levels of consumption were dependent on both Ensure concentration and session duration. Intraperitoneal injection of acetic acid (0.10-0.56%) produced a time- and concentration-dependent decrease in Ensure consumption. Morphine (1 mg/kg) prevented both acid-induced writhing and acid-induced suppression of feeding, whereas the dopamine antagonist haloperidol inhibited writhing without preventing acid-induced suppression of feeding. The effects of morphine were time-dependent, selective for acid-suppressed feeding, and naltrexone-reversible. These results suggest that assays of pain-suppressed behaviors may complement assays of pain-elicited behaviors in preclinical studies of candidate analgesics...
Amylin is a member of calcitonin or calcitonin gene-related peptide (CGRP) family. Immunohistochemical study revealed a dense network of amylin-immunoreactive (irAMY) cell processes in the superficial dorsal horn of the mice. Numerous dorsal root ganglion (DRG) and trigeminal ganglion cells expressed moderate to strong irAMY. Reverse transcriptase-polymerase chain reaction (RT-PCR) revealed amylin receptor mRNA in the mouse spinal cord, brain stem, cortex, hypothalamus and hippocampus. The nociceptive or antinociceptive effects of amylin were evaluated in the acetic acid-induced writhing test. Amylin (0.1, 0.5 and 1 mg/kg, intraperitoneally (i.p.) or 1-10 microg, intrathecally (i.t.)) reduced the number of writhes in a dose-dependent manner. Pretreatment of the mice with the amylin receptor antagonist salmon calcitonin (8-32), either by i.p. or i.t., antagonized the effect of amylin on acetic acid-induced writhing test. Locomotor activity was not significantly modified by amylin injected either i.p. (0.01-1 mg/kg) or i.t. (1-10 microg). Measurement of c-fos mRNA by RT-PCR or proteins by Western blot showed that the levels were upregulated in the spinal cord of mice injected with acetic acid and the increase was attenuated by pretreatment with amylin (10 microg, i.t.). Collectively, /these/ result demonstrates that irAMY is expressed in DRG neurons with their cell processes projecting to the superficial layers of the dorsal horn, and that the peptide by interacting with amylin receptors in the spinal cord may be antinociceptive.
INTRODUCTION: Increased free-radical production, decreased antioxidant capacity, and excessive inflammation are well-known features in the pathogenesis of inflammatory bowel disease. Melatonin is a powerful antioxidant and a scavenger of hydroxyl radicals. Melatonin has also been shown to have anti-inflammatory activities in tissues. /This/ study objective is to investigate the effects of melatonin on tissue inflammatory activities using an ulcerative colitis (UC) model induced by acetic acid (AA) in rats. METHODS: Wistar rats (n = 32) were divided into four groups. AA-induced colitis was performed in two of the groups, while the other two groups were injected with saline intrarectally. One of the AA-induced colitis groups and one of the control groups were administered 100 mg/kg/day melatonin intraperitoneally, and the pair groups were given saline. After 4 days, colonic changes were evaluated biochemically by measuring proinflammatory cytokines [tumor necrosis factor (TNF)-alpha, interleukin (IL)-1beta, and IL-6], myeloperoxidase (MPO), malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) levels in tissue homogenates and by histopathological examination. RESULTS: AA caused colonic mucosal injury, whereas melatonin suppressed these changes in the AA-induced colitis group (P < 0.001). AA administration resulted in increased TNF-alpha, IL-1beta, IL-6, MPO, and MDA levels, and decreased GSH and SOD levels, whereas melatonin administration reversed these effects (all P < 0.001). CONCLUSIONS: The present study proposes that melatonin has a dual action as an effective anti-inflammatory and an antioxidant, and may be a hopeful therapeutic agent for UC.
In the present study, the effect of chronic oral administration of curcumin in the presence or absence of morphine and noloxone was investigated on the visceral nociception induced by acetic acid in rats. Intraperitoneal injection of acetic acid (1 mL, 2%) produced contractions in the abdominal musculature (writhes). The latency time to the beginning of the first writhe was measured and the total number of writhes in the 1 hr after acetic acid injection was counted. The latency time to the beginning of the first writhe was significantly (p < 0.05) increased and the number of writhes was significantly (p < 0.05) decreased by curcumin (20 and 40 mg/kg body weight). The same results were obtained after subcutaneous injection of morphine (1 mg/kg b.wt.). Naloxone at the dose of 1 mg/kg body weight had no effect on pain intensity. Curcumin significantly (p < 0.05) enhanced the effect of morphine on the visceral pain responses, however did not reverse the effect of naloxone. Present data suggest that in the acetic acid-induced visceral nociception of rats, curcumin may produce an antinociceptive effect and the endogenous analgesic opioid system is involved in the curcumin-induced antinociception.
Nine out bred white male rats weighing approximately 100 g were used in /this/ study. Rats were given either N-nitrosarcosin ethyl ester (NSEE) alone, NSEE with the acetic acid solution, or the acetic acid solution alone. doses (0.5 mL of 3% water solution of acetic acid (about 60 mg/kg bw/treatment) were given by intubation into the esophagus 3 times per week. Animals were killed by ether inhalation after 8 months of experiments and autopsied. As expected, rats treated with the carcinogen NSEE had high incidences of pre-neoplastic lesions of the esophagus and forestomach, as well as benign tumors, carcinomas and squamous cell cancer. Prolonged administration of acetic acid in combination with NSEE resulted in an increase in the number of benign and malignant tumors and carcinomas in the esophagus. Prolonged administration of acetic acid alone did not induce tumors. All nine of these rats, however, did experience hyperplasia in the esophagus and forestomach.

Stability Shelf Life

Stable under normal laboratory storage conditions.

Dates

Last modified: 08-15-2023
eMedicine
Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology
Coggins et al. Prebiotic synthesis of phosphoenol pyruvate by alpha-phosphorylation-controlled triose glycolysis. Nature Chemistry, doi: 10.1038/nchem.2624, published online 10 October 2016

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